molecular formula C17H19NO4 B13419701 1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone CAS No. 699525-61-6

1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone

Cat. No.: B13419701
CAS No.: 699525-61-6
M. Wt: 301.34 g/mol
InChI Key: IFNGKZSCMSNIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone (CAS: 13392-18-2) is a key intermediate in the synthesis of Fenoterol Hydrobromide, a selective β2-adrenergic agonist used clinically for bronchodilation in asthma and chronic obstructive pulmonary disease (COPD) . Structurally, it features:

  • A 3,5-dihydroxyphenyl group at the ketone position.
  • An alkylamino side chain containing a 4-hydroxyphenyl-substituted isopropyl group.

This compound is also identified as an impurity in pharmaceutical formulations of β2-agonists like Terbutaline sulfate, necessitating stringent analytical monitoring .

Properties

CAS No.

699525-61-6

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

1-(3,5-dihydroxyphenyl)-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethanone

InChI

InChI=1S/C17H19NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,18-21H,6,10H2,1H3

InChI Key

IFNGKZSCMSNIPZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(=O)C2=CC(=CC(=C2)O)O

Origin of Product

United States

Biological Activity

1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone, also known as a derivative of phenolic compounds, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and an amino group that may contribute to its interaction with various biological targets.

  • Molecular Formula : C17H19NO4
  • Molecular Weight : 301.34 g/mol
  • CAS Number : 3014196

The biological activity of this compound is largely attributed to its ability to interact with key enzymes and receptors in the body. Recent studies have indicated that compounds with similar structures can act as inhibitors for important enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are crucial in various physiological processes.

1. Enzyme Inhibition

Research has shown that derivatives of this compound exhibit significant inhibitory effects on AChE, an enzyme involved in neurotransmission. A study reported Ki values for related compounds ranging from 22.13 nM to 62.11 nM, indicating potent AChE inhibition .

Table 1: AChE Inhibition Potency of Related Compounds

CompoundKi Value (nM)IC50 Value (nM)
Compound 128.76 ± 3.00-
Compound 222.13 ± 1.96-
Compound 423.71 ± 2.95-
Compound 562.11 ± 6.00-

2. Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which can mitigate oxidative stress in cells. The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, thereby protecting cellular components from damage.

3. Anti-inflammatory Effects

Preliminary studies suggest that similar phenolic compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Acetylcholinesterase Inhibition

In a study conducted by researchers investigating the effects of phenolic compounds on neurodegenerative diseases, it was found that derivatives similar to our compound inhibited AChE effectively, which is critical for developing treatments for Alzheimer's disease . The study utilized molecular docking techniques to elucidate the binding interactions between the compound and the enzyme active site.

Case Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of various phenolic derivatives, including those structurally related to our compound. The results demonstrated a significant reduction in oxidative stress markers in cell cultures treated with these compounds, supporting their potential use as therapeutic agents against oxidative damage .

Chemical Reactions Analysis

Phenolic Hydroxyl Reactions

The hydroxyl groups undergo reactions typical of polyphenols:

Reaction Type Reagents/Conditions Product Application
Oxidation O₂, Fe³⁺, or enzymatic catalystsQuinone derivativesFormation of reactive intermediates for drug metabolites.
Alkylation Alkyl halides, base (e.g., K₂CO₃)Ether derivativesModifying solubility for formulation.
Acylation Acetic anhydride, pyridineAcetylated derivativesProtecting groups in synthesis.

Secondary Amine Reactions

The amine group participates in nucleophilic and alkylation reactions:

Reaction Type Reagents/Conditions Product Application
Schiff Base Formation Aldehydes/ketones, mild acidImine derivativesIntermediate for metal coordination studies.
Acylation Acid chlorides, baseAmide derivativesProdrug development.

Ketone Reactivity

The ethanone group is pivotal in nucleophilic additions:

Reaction Type Reagents/Conditions Product Application
Nucleophilic Addition Grignard reagents, organolithiumsSecondary alcoholsStructural diversification in lead optimization.
Reduction NaBH₄, LiAlH₄Secondary alcoholProbing metabolic pathways.

Mechanistic Insights

  • Oxidation of Phenolic Groups : Proceeds via single-electron transfer mechanisms, forming semiquinone radicals that stabilize through resonance.

  • Amine Acylation : Follows a nucleophilic acyl substitution pathway, with the amine attacking the electrophilic carbonyl carbon of acid chlorides.

  • Ketone Reactivity : The electron-deficient carbonyl carbon facilitates nucleophilic attack, influenced by steric hindrance from adjacent groups .

Pharmaceutical Implications

Reactions such as Schiff base formation and phenolic oxidation are critical for:

  • Metabolite Profiling : Identifying bioactive intermediates in Fenoterol-related therapies.

  • Prodrug Design : Enhancing bioavailability through ester or amide derivatives.

Comparison with Similar Compounds

Structural Comparison

The compound is compared to analogs with variations in aromatic substitution patterns and alkylamino groups (Table 1):

Compound Name Key Structural Features CAS No. Pharmacological Role
1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone 3,5-Dihydroxyphenyl; 4-hydroxyphenyl-isopropylamino 13392-18-2 Fenoterol intermediate/impurity
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone Hydrochloride 3,5-Dihydroxyphenyl; tert-butylamino 94120-05-5 Terbutaline impurity
1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino]ethanone Hydrochloride 3,4-Dihydroxyphenyl; isopropylamino 16899-81-3 Isoprenaline derivative
2-(Butylamino)-1-(4-hydroxyphenyl)ethanone 4-Hydroxyphenyl; butylamino Not provided Synthetic hydroxyacetophenone

Key Observations :

  • Aromatic substitution: The 3,5-dihydroxyphenyl group (target compound) vs. 3,4-dihydroxyphenyl (Isoprenaline derivative) alters receptor binding specificity. β2-agonists like Fenoterol favor 3,5-dihydroxy substitution for selective bronchodilatory effects .
  • Alkylamino side chains: The isopropyl group in the target compound enhances β2 selectivity, whereas tert-butyl (Terbutaline impurity) increases metabolic stability but reduces receptor affinity .

Pharmacological Activity Comparison

  • Terbutaline Impurity (tert-butyl analog) : Lacks therapeutic activity and is monitored as a degradation product in Terbutaline sulfate formulations .
  • Isoprenaline Derivative (3,4-dihydroxyphenyl): Non-selective β1/β2-agonist with historical use in cardiac stimulation, highlighting the critical role of aromatic substitution in receptor selectivity .

Physicochemical Properties

Data from handbooks and analytical studies (Table 2):

Compound Name Molecular Weight Melting Point (°C) Solubility (Water)
This compound 291.3 Not reported Low (hydrophobic side chain)
Terbutaline Impurity (tert-butyl analog) 245.7 (HCl salt) 120–122 (HCl salt) High (hydrochloride salt)
Isoprenaline Derivative (HCl salt) 245.7 158–160 Moderate

Notes:

  • Hydrochloride salts (e.g., Terbutaline impurity) exhibit improved aqueous solubility compared to free bases.
  • The 3,5-dihydroxy substitution in the target compound contributes to hydrogen bonding, enhancing receptor interaction but reducing solubility .

Preparation Methods

Direct Chemical Synthesis

1.1. Starting Materials and Precursors

The synthesis generally begins with phenolic compounds, notably 3,5-dihydroxybenzaldehyde or phenol derivatives, which serve as the core aromatic units. The key intermediates involve substituted phenyl compounds with hydroxyl groups positioned at specific locations to facilitate subsequent functionalization.

1.2. Stepwise Synthetic Route

  • Step 1: Phenolic Ring Functionalization

    The initial step involves the selective hydroxylation of aromatic precursors to introduce hydroxyl groups at the 3 and 5 positions of the phenyl ring. This can be achieved via electrophilic aromatic substitution using hydroxylating agents such as hydrogen peroxide in the presence of catalysts or via direct hydroxylation of phenol derivatives.

  • Step 2: Formation of the Ethanone Core

    The phenolic precursor is then subjected to acylation or oxidation to form the ethanone backbone. A typical approach involves Friedel-Crafts acylation with acyl chlorides or anhydrides, followed by oxidation to yield the corresponding ketone.

  • Step 3: Aminoalkylation

    The aminoalkyl side chain, specifically the 2-(4-hydroxyphenyl)-1-methylethyl group, is introduced through nucleophilic substitution or reductive amination. This step often employs amines or amino derivatives reacting with activated ketone intermediates under reductive conditions, such as sodium cyanoborohydride or catalytic hydrogenation.

  • Step 4: Final Coupling and Purification

    The phenolic and amino components are coupled via amide bond formation or Mannich-type reactions, leading to the target molecule. Purification techniques include chromatography, recrystallization, and preparative HPLC to isolate the pure compound.

Biocatalytic and Enzymatic Methods

Recent advances have explored biocatalytic routes, leveraging microorganisms or isolated enzymes to achieve stereoselective synthesis, especially for chiral centers.

  • Microbial Reduction: Certain microorganisms capable of reducing ketones to chiral amino alcohols are employed, often under mild conditions to enhance enantiomeric purity.

  • Enzymatic Resolution: Enzymes such as oxidoreductases or transaminases catalyze the stereoselective transformation of racemic mixtures into optically active compounds, significantly improving yield and stereoselectivity.

This approach is advantageous for synthesizing enantiomerically pure intermediates, which are crucial for pharmacological activity.

Patent and Literature-Based Synthesis Protocols

3.1. Patent Example: EP0924193A1

This patent describes a process involving the reaction of a racemic phenylethanol derivative with phenylacetone derivatives, followed by reduction using sodium cyanoborohydride. The process emphasizes the importance of stereoselective reduction and purification to obtain high-purity (R,R)-enantiomers.

3.2. Literature Example:

  • The synthesis of phenylethanol derivatives via reductive amination of phenylacetone with amino alcohols, followed by hydroxylation and purification, is a common route.

  • Use of protecting groups on phenolic hydroxyls during synthesis to prevent side reactions, then deprotection in the final steps.

Data Tables Summarizing Key Parameters

Step Reagents / Conditions Purpose References
Phenolic hydroxylation Hydrogen peroxide, catalysts Introduce hydroxyl groups ,
Acylation Acyl chlorides, Lewis acids Form ethanone core ,
Aminoalkylation Amines, reductive agents Attach amino side chain ,
Stereoselective reduction Microbial enzymes, chemical catalysts Enantioselectivity ,
Purification Chromatography, recrystallization Isolate pure compound ,

Research Outcomes and Considerations

  • Yield Optimization: Use of microwave-assisted synthesis and flow chemistry has been shown to increase yields and reduce reaction times.

  • Stereochemistry Control: Enzymatic methods provide high enantiomeric excess (>99%), essential for pharmacological efficacy.

  • Environmental Impact: Green chemistry approaches, such as solvent-free reactions and biodegradable catalysts, are increasingly adopted.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(3,5-dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone, and how can purity be optimized?

  • Methodology : The compound can be synthesized via condensation reactions using intermediates like 2,4-dihydroxyacetophenone and substituted benzaldehydes. Ethanol and catalytic thionyl chloride are common solvents/reagents. Purification involves recrystallization or column chromatography with silica gel (60–120 mesh). Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water gradient) .
  • Critical Parameters : Monitor reaction temperature (60–80°C) and stoichiometric ratios to minimize byproducts like unreacted intermediates.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6, 400 MHz) to confirm phenolic hydroxyls (δ 9.2–9.8 ppm) and ethanone carbonyl (δ 205–210 ppm).
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) for molecular ion [M+H]+ at m/z 316.1184 (calculated for C₁₇H₁₈NO₄).
  • FT-IR : Peaks at 3300–3500 cm⁻¹ (O-H stretch) and 1650–1700 cm⁻¹ (C=O stretch) .

Q. What experimental designs are suitable for assessing its stability under varying pH and temperature conditions?

  • Protocol : Use a split-plot design with pH (2.0, 7.4, 9.0) and temperature (4°C, 25°C, 40°C) as factors. Analyze degradation kinetics via UV-Vis spectrophotometry (λmax 280 nm). Stability is pH-dependent, with maximal degradation in alkaline conditions .

Advanced Research Questions

Q. How can contradictory data on its β₂-adrenergic receptor binding affinity be resolved?

  • Contradiction Analysis : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from assay variability. Standardize protocols:

  • Use CHO-K1 cells expressing human β₂ receptors.
  • Compare radioligand binding (³H-CGP 12177) vs. cAMP functional assays.
  • Control for metabolite interference (e.g., hydroxylated derivatives) via LC-MS/MS .

Q. What computational strategies predict its environmental persistence and ecotoxicological risks?

  • In Silico Tools :

  • EPI Suite : Estimate biodegradability (BIOWIN model) and bioaccumulation (log Kow 2.8).
  • ECOSAR : Predict acute toxicity to aquatic organisms (LC₅₀ ~5 mg/L for Daphnia magna).
  • Molecular Dynamics : Simulate interactions with soil organic matter (kaolinite models) to assess adsorption .

Q. How does stereochemistry influence its metabolic pathways in hepatic models?

  • Methodology :

  • Microsomal Incubations : Human liver microsomes (HLMs) with NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation at C3/C5).
  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10).
  • CYP450 Inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to quantify isoform-specific metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.